2-Propylfuran-3-carboxylic acid
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Overview
Description
2-Propylfuran-3-carboxylic acid is a member of the furan family, characterized by a furan ring substituted with a propyl group at the second position and a carboxylic acid group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propylfuran-3-carboxylic acid typically involves the functionalization of a furan ring. One common method is the alkylation of furan followed by carboxylation. The reaction conditions often include the use of strong bases and controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes that optimize yield and purity. These methods may involve the use of metal catalysts and high-pressure reactors to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Propylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propyl group into a carboxyl group, forming a dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: 2-Propylfuran-3-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-Propylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its reactive furan ring.
Mechanism of Action
The mechanism by which 2-propylfuran-3-carboxylic acid exerts its effects involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
2,5-Furandicarboxylic acid: Similar in structure but with two carboxylic acid groups.
4-(Hydroxymethyl)-2-propylfuran-3-carboxylic acid: Contains an additional hydroxymethyl group.
Uniqueness: Its propyl group provides hydrophobic character, while the carboxylic acid group offers sites for further functionalization .
Properties
IUPAC Name |
2-propylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-6(8(9)10)4-5-11-7/h4-5H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMJYIYLTWFJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35768-35-5 |
Source
|
Record name | 2-propylfuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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